Gantrez ES 425

Vue d'ensemble

Description

2-Butenedioic acid (2Z)-, monobutyl ester, polymer with methoxyethene (also known as 2-Butenedioic acid (2Z)-, monobutyl ester, polymer with methoxyethene) is an organic compound that is used in various scientific, medical, and industrial applications. It is a polymer composed of two monomers, 2Z-monobutyl ester and methoxyethene. This compound has been studied extensively due to its unique properties and potential applications in a variety of fields.

Mécanisme D'action

Target of Action

Gantrez ES 425, also known as 2-Butenedioic acid (2Z)-, monobutyl ester, polymer with methoxyethene or (Z)-4-butoxy-4-oxobut-2-enoic acid;methoxyethene, is primarily targeted towards personal care products . It is designed to interact with the surface of the skin or hair, forming a clear film that exhibits tack-free adhesion, excellent substantivity, and moisture resistance .

Mode of Action

The interaction of this compound with its targets involves the formation of a clear, glossy film on the surface of the skin or hair . This film exhibits tack-free adhesion, meaning it sticks to the skin or hair without a sticky or tacky feel . The film also has excellent substantivity, which means it has a strong affinity for the skin or hair and can resist being washed off .

Pharmacokinetics

Given its use in personal care products and its film-forming properties, it can be inferred that this compound likely remains on the surface of the skin or hair, rather than being absorbed into the body .

Result of Action

The primary result of this compound’s action is the formation of a clear, glossy film on the surface of the skin or hair . This film exhibits tack-free adhesion, excellent substantivity, and moisture resistance, which can enhance the appearance and feel of the skin or hair .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other ingredients in a personal care product formulation . For example, the properties and solubility of the film formed by this compound can be modified by the type and degree of neutralization, allowing for formulation across product lines from regular hold to super hold and from a natural, soft feel to a firmer, harder holding finish .

Avantages Et Limitations Des Expériences En Laboratoire

2-Butenedioic acid (2Z)-, monobutyl ester, polymer with methoxyethene has several advantages and limitations when used in laboratory experiments. One of the main advantages is its ability to form stable nanostructures, which can be used for various applications. Additionally, it is relatively easy to synthesize and purify, and the reaction can be carried out in a relatively short amount of time. However, it is important to note that the reaction is sensitive to temperature and pressure changes, and can be difficult to control.

Orientations Futures

The potential future directions for 2-Butenedioic acid (2Z)-, monobutyl ester, polymer with methoxyethene are numerous. One potential direction is to further study its potential applications in drug delivery systems, as well as in tissue engineering. Additionally, further research could be done to better understand its mechanism of action and potential effects on biochemical and physiological processes. Finally, it could be studied for its potential use in the production of biodegradable plastics and other materials.

Applications De Recherche Scientifique

Gantrez ES 425 : Analyse complète des applications de la recherche scientifique

Produits de soins personnels : this compound est utilisé dans les produits de soins personnels en raison de sa capacité à former un film clair et non collant offrant une excellente adhérence, une substantivité et une résistance à l'humidité. Ceci le rend idéal pour les produits qui nécessitent une tenue longue durée et une protection contre l'humidité .

Polymères de coiffage : Dans les soins capillaires, this compound sert de fixateur multifonctionnel et de polymère de coiffage. Il est spécialement conçu pour les laques, permettant aux stylistes et aux consommateurs de créer des coiffures artistiques, des effets spéciaux avec des fers à friser/à lisser, du volume et un style sculpté .

Systèmes d'administration de médicaments : this compound a été étudié pour son potentiel dans les systèmes d'administration de médicaments. Il a été utilisé pour stabiliser des nanoparticules d'albumine sérique humaine chargées de médicaments antiangiogéniques comme la séramine et le bévacizumab, montrant des résultats prometteurs dans la réduction de l'inflammation et de la fibrose par rapport au bévacizumab libre .

Propriétés

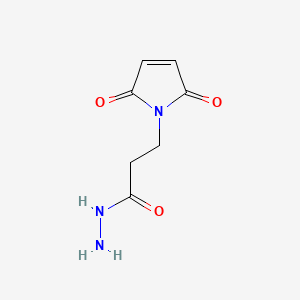

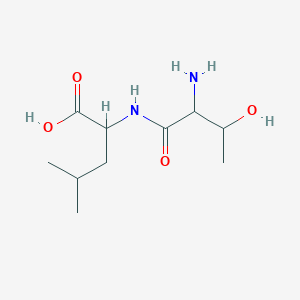

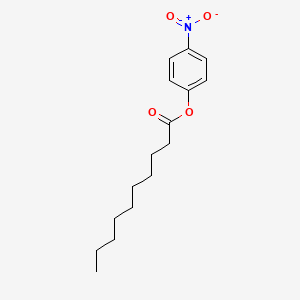

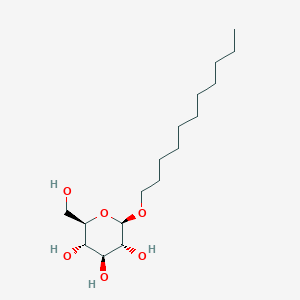

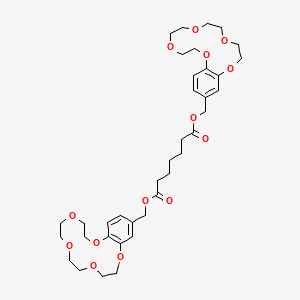

IUPAC Name |

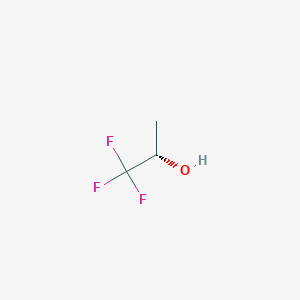

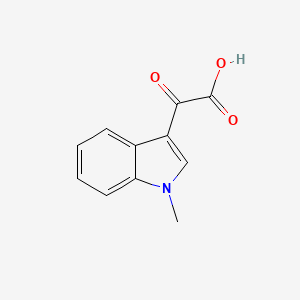

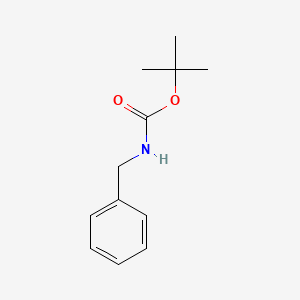

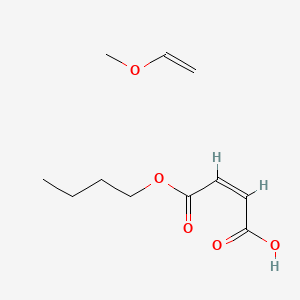

(Z)-4-butoxy-4-oxobut-2-enoic acid;methoxyethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4.C3H6O/c1-2-3-6-12-8(11)5-4-7(9)10;1-3-4-2/h4-5H,2-3,6H2,1H3,(H,9,10);3H,1H2,2H3/b5-4-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVMKVFQYONGBPV-MKWAYWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C=CC(=O)O.COC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)/C=C\C(=O)O.COC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25119-68-0 | |

| Record name | Methyl vinyl ether-monobutyl maleate copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25119-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25119-68-0 | |

| Record name | Gantrez ES 425 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025119680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenedioic acid (2Z)-, 1-butyl ester, polymer with methoxyethene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.